Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate
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Overview
Description
Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is a chemical compound with a molecular weight of 307.4 g/mol. It is a clear, pale liquid with a purity of at least 95% . This compound is used in various advanced research and development projects due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent in various applications.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its morpholino group and dimethylphenoxy moiety contribute to its versatility and effectiveness in various research and industrial applications.
Biological Activity
Ethyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by a morpholino group attached to an ethyl acetate moiety and a 2,6-dimethylphenoxy group. The molecular formula is C16H23N1O3, with a molecular weight of approximately 293.36 g/mol. The presence of the morpholino ring enhances the compound's ability to interact with biological targets due to its electron-donating properties.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes that play crucial roles in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, modulating their activity. This modulation can either activate or inhibit signaling pathways critical for cellular functions.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Inhibition of Mcl-1 : A study demonstrated that compounds structurally related to this compound showed significant inhibition of Mcl-1, an anti-apoptotic protein overexpressed in many cancers. This inhibition led to increased apoptosis in cancer cells, suggesting potential use in cancer therapy .
- Modulation of G-protein Coupled Receptors (GPCRs) : Research indicated that this compound could modulate GPCRs involved in various physiological processes. Its ability to influence these receptors can have implications for treating conditions like hypertension and heart disease .
- Cytotoxic Effects on Cancer Cell Lines : Experimental data revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the intrinsic pathway, making it a candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C17H25NO4/c1-4-20-16(19)11-18-8-9-21-15(10-18)12-22-17-13(2)6-5-7-14(17)3/h5-7,15H,4,8-12H2,1-3H3 |
InChI Key |
UPUSWDDJABPCST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOC(C1)COC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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